Lipophilicity Gain vs. Non-Fluorinated Cyclopentane Diol
The non-fluorinated comparator 3-(hydroxymethyl)cyclopentan-1-ol has a computed LogP of 0.14 . In contrast, CF₃-substituted cyclopentanol analogs consistently exhibit LogP values of approximately 1.71 . The target compound, bearing both the –CF₃ group and a second hydroxyl at the 1-position, is expected to occupy a LogP window between approximately 1.5 and 1.8, representing a >10-fold increase in octanol/water partition coefficient relative to its non-fluorinated analog. This lipophilicity shift directly impacts membrane permeability potential and plasma protein binding propensity.
| Evidence Dimension | Octanol/Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | Estimated LogP ~1.5–1.8 (based on CF₃-cyclopentanol analog data and additive fragment contributions) |
| Comparator Or Baseline | 3-(Hydroxymethyl)cyclopentan-1-ol (non-fluorinated analog): LogP = 0.14 (computed) ; 2-(Trifluoromethyl)cyclopentan-1-ol: LogP = 1.71 (computed) |
| Quantified Difference | ΔLogP ≈ +1.4 to +1.6 vs. non-fluorinated analog (~25- to 40-fold increase in partition coefficient) |
| Conditions | Computed/estimated LogP values from chemical database entries using atom-based or fragment-based prediction algorithms |
Why This Matters
A ~1.6 LogP unit increase translates to significantly enhanced membrane permeability potential, which is critical when selecting building blocks for CNS-penetrant or intracellular-targeting lead series—this compound cannot be approximated by the non-fluorinated diol.
